5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole
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Overview
Description
5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole is a heterocyclic compound that features a tetrazole ring substituted with a 3,5-dichlorophenyl group and a methyl group
Scientific Research Applications
5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty materials.
Mechanism of Action
Target of Action
Many compounds with a similar structure, such as 1-(3,5-DICHLOROPHENYL)-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID, have been found to target Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.
Mode of Action
Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the protein’s function .
Biochemical Pathways
The inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 can affect the cell cycle, particularly the transition from G1 to S phase and the progression through the S phase . This can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 can lead to cell cycle arrest and apoptosis, which can result in the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichlorophenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isothiocyanate
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorobenzamide derivatives
Uniqueness
5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole is unique due to its specific substitution pattern and the presence of the tetrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1-methyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c1-14-8(11-12-13-14)5-2-6(9)4-7(10)3-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTZIWNDBBWLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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